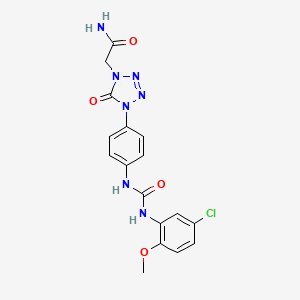
2-(4-(4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C17H16ClN7O4 and its molecular weight is 417.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Comparative Metabolism of Chloroacetamide Herbicides
Chloroacetamide herbicides, including acetochlor, alachlor, butachlor, and metolachlor, are used in agriculture and have been studied for their metabolic pathways in human and rat liver microsomes. These studies reveal insights into the enzymatic metabolism of these compounds, implicating cytochrome P450 isoforms in their bioactivation, which could be relevant for understanding the metabolism of similar complex chemical structures (Coleman et al., 2000).
Synthesis and Antimicrobial Activity
Research on the synthesis of 7 alpha-methoxypyrimidinyl-ureidocephalosporins indicates the potential for chemical structures with ureido and acetamide components to exhibit broad antimicrobial activity. This suggests that compounds with similar structural elements could be explored for antimicrobial applications (Maier et al., 1986).
Inhibition of Fatty Acid Synthesis
Chloroacetamides such as alachlor and metazachlor inhibit fatty acid synthesis in the green alga Scenedesmus Acutus. This indicates potential biochemical applications for chloroacetamide derivatives in studying biochemical pathways and controlling algal growth (Weisshaar & Böger, 1989).
Radiosynthesis for Metabolic Studies
The radiosynthesis of chloroacetanilide herbicides like acetochlor for high specific activity studies illustrates the application of complex chemical compounds in researching their metabolism and mode of action, which could be extrapolated to similar compounds (Latli & Casida, 1995).
Different Spatial Orientations on Anion Coordination
Research on amide derivatives with specific spatial orientations highlights the structural versatility of acetamide compounds and their potential in materials science and coordination chemistry, suggesting similar compounds might also exhibit unique physical or chemical properties (Kalita & Baruah, 2010).
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process urea linkages
Mode of Action
The presence of a urea linkage in its structure suggests that it may interact with its targets through hydrogen bonding . The urea linkage is chemically stable under acidic, alkaline, and aqueous conditions, which could influence how the compound interacts with its targets .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it may be involved in pathways related to the metabolism or processing of urea or related compounds
Pharmacokinetics
The presence of a methoxy group and a urea linkage in its structure suggests that it may be relatively stable in the body and could be absorbed and distributed effectively . .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structure, it may have effects related to the processing or regulation of urea or related compounds
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment could affect the stability of the urea linkage in the compound Additionally, factors such as temperature, presence of other compounds, and the specific characteristics of the target cells or tissues could also influence the compound’s action
Propiedades
IUPAC Name |
2-[4-[4-[(5-chloro-2-methoxyphenyl)carbamoylamino]phenyl]-5-oxotetrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN7O4/c1-29-14-7-2-10(18)8-13(14)21-16(27)20-11-3-5-12(6-4-11)25-17(28)24(22-23-25)9-15(19)26/h2-8H,9H2,1H3,(H2,19,26)(H2,20,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTYMIOQESHWRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3,5-Dinitrobenzoyl)amino]butanoic acid](/img/structure/B2978961.png)
![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide](/img/structure/B2978962.png)
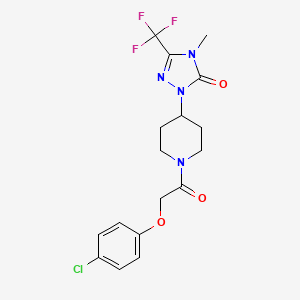
![Methyl 4-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]benzoate](/img/structure/B2978964.png)
![1,5-dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine](/img/no-structure.png)

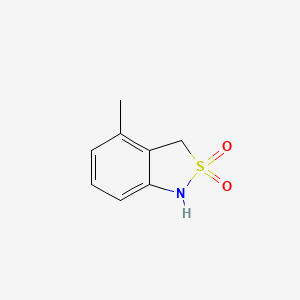
![2-{[1-(3,4-Difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2978970.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2978971.png)
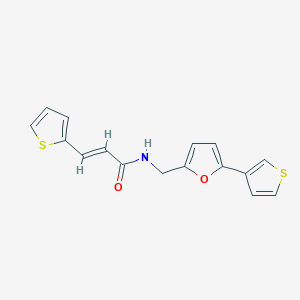

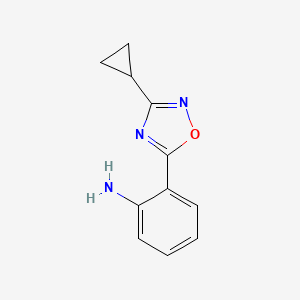
![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2978981.png)